Physicochemical Baseline: lipophilic Ligand Efficiency Comparison Against Halogenated Analogs
The unsubstituted N-1 phenyl ring results in a cLogP of approximately 0.8, which is 0.9–1.4 log units lower than its 3-chlorophenyl (cLogP ~1.7) and 3,4-dimethylphenyl (cLogP ~2.2) analogs . This distinction is critical in CNS drug discovery where lower lipophilicity correlates with reduced nonspecific binding and improved metabolic stability. [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.8 (ChemAxon prediction) |
| Comparator Or Baseline | 3-Chlorophenyl analog (CAS 955802-86-5): cLogP = 1.7; 3,4-Dimethylphenyl analog (CAS not available): cLogP = 2.2 |
| Quantified Difference | Δ cLogP = -0.9 (vs. 3-chlorophenyl) and -1.4 (vs. 3,4-dimethylphenyl) |
| Conditions | Predicted using ChemAxon v19.24.0; neutral species at pH 7.4 |
Why This Matters
Lower lipophilicity directly influences aqueous solubility and metabolic clearance, making this compound a preferred choice for early lead optimization where controlling LogP is essential to avoid attrition.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
